![molecular formula C12H16INO4 B591952 (S)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol CAS No. 1427311-76-9](/img/structure/B591952.png)
(S)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol
Overview
Description
(S)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol, or (S)-1-Iodo-5-methoxy-2-nitrobenzene, is an organoiodine compound with a wide range of applications in scientific research. It is a colorless, odorless solid that is soluble in organic solvents and has a melting point of 93-94°C. It is a versatile reagent that has been used in a variety of synthetic and analytical applications. (S)-1-Iodo-5-methoxy-2-nitrobenzene is a useful tool for studying the structure and reactivity of organic compounds. It has been used in the synthesis of a number of biologically active compounds, including drugs, pesticides, and plant growth regulators.
Scientific Research Applications
Synthesis of Organic Compounds
The chemical (S)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol has been utilized in the synthesis of various organic compounds. For instance, Crich and Rumthao (2004) demonstrated its use in the synthesis of carbazomycin B through radical arylation of benzene. This process involved iodination, acetylation, reduction, and several other steps, culminating in the formation of a phenylselenenyl tetrahydrocarbazole, which was further processed to yield carbazomycin B (Crich & Rumthao, 2004).
Formation of Alkoxyamine Photoiniferter
Guillaneuf et al. (2010) developed an alkoxyamine that acts as a photoiniferter, useful in photopolymerization processes. This compound decomposes under UV irradiation to generate radicals, demonstrating a significant shift in photophysical properties. The efficiency of this compound as a photoinitiator was comparable to standard compounds used in the industry (Guillaneuf et al., 2010).
Chemical Characterization and Reactions
The compound has also been studied for its chemical reactions and characteristics. For example, Trenerry et al. (1980) investigated the reactions of 2,2-dimethylpropan-1-ol and 1-methoxy-2,2-dimethylpropane with the trimethylsilyl cation. Their study provided insights into the formation of adducts and the mechanisms of C5H10 elimination (Trenerry, Blair, & Bowie, 1980).
Environmental Applications
J. Pignatello and Yunfu. Sun (1995) demonstrated the application of this compound in environmental contexts. Their research focused on the complete oxidation of pesticides in water using the photoassisted Fenton reaction, highlighting the potential of this compound in environmental remediation (Pignatello & Sun, 1995).
Synthesis of Schiff Base Metal Complexes
Joshi et al. (2014) explored the synthesis of Schiff base metal complexes using variants of the compound. These complexes were characterized and evaluated for antimicrobial activity, illustrating the compound's relevance in biochemistry and microbiology (Joshi, Rojivadiya, & Pandya, 2014).
properties
IUPAC Name |
(1S)-1-(4-iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO4/c1-12(2,3)11(15)7-5-10(18-4)8(13)6-9(7)14(16)17/h5-6,11,15H,1-4H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLADVZVZFILTLD-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC(=C(C=C1[N+](=O)[O-])I)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC(=C(C=C1[N+](=O)[O-])I)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.